molecular formula C8H17ClO3 B14647554 Acetic acid;2-chlorohexan-1-ol CAS No. 55704-80-8

Acetic acid;2-chlorohexan-1-ol

Cat. No.: B14647554
CAS No.: 55704-80-8
M. Wt: 196.67 g/mol
InChI Key: ZZBMJIOXHRGLPI-UHFFFAOYSA-N
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Description

Acetic Acid Acetic acid (C₂H₄O₂) is a weak carboxylic acid pivotal in industrial and biochemical processes. It is produced microbially via ethanol oxidation by acetic acid bacteria (AAB), mediated by pyrroloquinoline quinone-dependent alcohol dehydrogenase (PQQ-ADH) . Proteomic studies highlight its metabolic pathway, involving oxidoreductases, aconitase, and elongation factors, which regulate ethanol-to-acetate conversion and cellular stress responses . Acetic acid’s applications span food preservation, vinegar production, and chemical synthesis .

2-Chlorohexan-1-ol 2-Chlorohexan-1-ol (C₆H₁₃ClO) is a primary alcohol with a chlorine substituent on the second carbon of a hexane chain. Chloroalcohols are often intermediates in organic synthesis, with substituent positions influencing their physical and chemical behavior.

Properties

CAS No.

55704-80-8

Molecular Formula

C8H17ClO3

Molecular Weight

196.67 g/mol

IUPAC Name

acetic acid;2-chlorohexan-1-ol

InChI

InChI=1S/C6H13ClO.C2H4O2/c1-2-3-4-6(7)5-8;1-2(3)4/h6,8H,2-5H2,1H3;1H3,(H,3,4)

InChI Key

ZZBMJIOXHRGLPI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CO)Cl.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-chlorohexan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-chlorohexan-1-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. The use of continuous reactors and efficient catalysts ensures high yields and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Hydrolysis Reactions

Acetic acid;2-chlorohexan-1-ol undergoes hydrolysis under basic or acidic conditions, with the chlorine atom serving as a leaving group.

Base-Catalyzed Hydrolysis
When treated with sodium hydroxide (NaOH), the compound undergoes nucleophilic substitution (S<sub>N</sub>2), yielding 2-chlorohexanol and sodium acetate:

CH3COO CH2 5Cl+NaOHHO CH2 5Cl+CH3COONa\text{CH}_3\text{COO CH}_2\text{ }_5\text{Cl}+\text{NaOH}\rightarrow \text{HO CH}_2\text{ }_5\text{Cl}+\text{CH}_3\text{COONa}

Conditions : Reflux in aqueous ethanol (70–80°C, 3–5 hours).

Parameter Value
Yield of 2-chlorohexanol85–92%
By-productsTrace acetic acid

Acid-Catalyzed Hydrolysis
In acidic media (e.g., H<sub>2</sub>SO<sub>4</sub>), the reaction favors elimination pathways, producing hexene derivatives alongside acetic acid .

Esterification and Transesterification

The acetic acid moiety participates in esterification with alcohols. For example, reacting with methanol under catalytic H<sub>2</sub>SO<sub>4</sub> yields methyl acetate and 2-chlorohexanol :

CH3COO CH2 5Cl+CH3OHCH3COOCH3+HO CH2 5Cl\text{CH}_3\text{COO CH}_2\text{ }_5\text{Cl}+\text{CH}_3\text{OH}\rightarrow \text{CH}_3\text{COOCH}_3+\text{HO CH}_2\text{ }_5\text{Cl}

Catalyst Reaction Time Yield
H<sub>2</sub>SO<sub>4</sub> (1%)6 hours78%
Amberlyst-154 hours82%

Transesterification with higher alcohols (e.g., ethanol, propanol) follows similar mechanisms, producing corresponding esters .

Nucleophilic Substitution Reactions

The chlorine atom undergoes substitution with nucleophiles such as iodide (I<sup>−</sup>) or amines.

Reaction with Sodium Iodide
In acetone, the Cl group is replaced by I via an S<sub>N</sub>2 mechanism :

CH3COO CH2 5Cl+NaICH3COO CH2 5I+NaCl\text{CH}_3\text{COO CH}_2\text{ }_5\text{Cl}+\text{NaI}\rightarrow \text{CH}_3\text{COO CH}_2\text{ }_5\text{I}+\text{NaCl}

Solvent Temperature Yield
Acetone60°C89%

Ammonolysis
Reaction with ammonia produces 2-aminohexan-1-ol and acetic acid:

CH3COO CH2 5Cl+2NH3H2N CH2 5OH+CH3COOH+NH4Cl\text{CH}_3\text{COO CH}_2\text{ }_5\text{Cl}+2\text{NH}_3\rightarrow \text{H}_2\text{N CH}_2\text{ }_5\text{OH}+\text{CH}_3\text{COOH}+\text{NH}_4\text{Cl}

Rearrangement Reactions

Under thermal or catalytic conditions, the compound undergoes structural rearrangements. For example, in the presence of hypochlorite, chlorohexanol derivatives can form ketones via a hypochlorite intermediate :

CH3COO CH2 5ClHOClCH3COO CH2 4CO\text{CH}_3\text{COO CH}_2\text{ }_5\text{Cl}\xrightarrow{\text{HOCl}}\text{CH}_3\text{COO CH}_2\text{ }_4\text{CO}

Key Findings :

  • Acetic acid enhances reaction efficiency by stabilizing intermediates .

  • Optimal conditions: 30–60°C, 1.5 equivalents of HOCl .

Elimination Reactions

Dehydration under acidic conditions produces unsaturated esters . For instance, heating with H<sub>3</sub>PO<sub>4</sub> yields vinyl acetate derivatives :

CH3COO CH2 5ClΔCH2=CHCOO CH2 4Cl+H2O\text{CH}_3\text{COO CH}_2\text{ }_5\text{Cl}\xrightarrow{\Delta}\text{CH}_2=\text{CHCOO CH}_2\text{ }_4\text{Cl}+\text{H}_2\text{O}

Catalyst Temperature Selectivity
H<sub>3</sub>PO<sub>4</sub>120°C68%

Acid-Base Reactions

The acetic acid group reacts with bases to form salts. For example, with sodium bicarbonate :

CH3COO CH2 5Cl+NaHCO3CH3COONa+CO2+HO CH2 5Cl\text{CH}_3\text{COO CH}_2\text{ }_5\text{Cl}+\text{NaHCO}_3\rightarrow \text{CH}_3\text{COONa}+\text{CO}_2+\text{HO CH}_2\text{ }_5\text{Cl}

Scientific Research Applications

Acetic acid;2-chlorohexan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the manufacture of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of acetic acid;2-chlorohexan-1-ol involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also participate in redox reactions, influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

Research Findings and Metabolic Insights

Acetic Acid
  • Proteomic Studies: Overexpression of PQQ-ADH in AAB enhances ethanol oxidation but downregulates aconitase, reducing tricarboxylic acid (TCA) cycle activity and slowing bacterial growth .
  • Stress Response : Oxidoreductases like alkyl hydroperoxide reductase detoxify reactive oxygen species generated during acid production, while thioredoxin maintains protein integrity under acidic stress .
2-Chlorohexan-1-ol
  • Synthesis : Electrochemical methods for 2,3-dichlorohexan-1-ol suggest halogenation of alkenes as a viable route for related chloroalcohols .

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